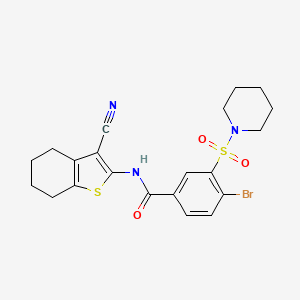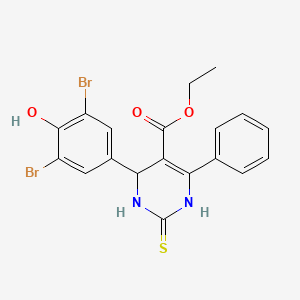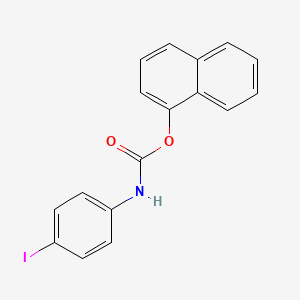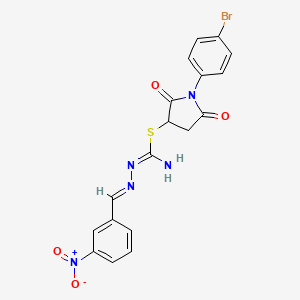
1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3-nitrobenzylidene)hydrazinecarbimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3-nitrobenzylidene)hydrazinecarbimidothioate is a complex organic compound that features a combination of bromophenyl, dioxopyrrolidin, nitrobenzylidene, and hydrazinecarbimidothioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3-nitrobenzylidene)hydrazinecarbimidothioate typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.
Synthesis of the Dioxopyrrolidin Ring: The next step involves the formation of the dioxopyrrolidin ring through a cyclization reaction.
Formation of the Nitrobenzylidene Group: The nitrobenzylidene group is introduced through a condensation reaction with a nitrobenzaldehyde derivative.
Hydrazinecarbimidothioate Formation: The final step involves the reaction of the intermediate with hydrazinecarbimidothioate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3-nitrobenzylidene)hydrazinecarbimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3-nitrobenzylidene)hydrazinecarbimidothioate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3-nitrobenzylidene)hydrazinecarbimidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The bromophenyl and nitrobenzylidene groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-bromophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-bromophenyl)-4-{3-nitrobenzylidene}-5(4H)-isoxazolone
- N-{4-[(4-bromophenyl)sulfanyl]-3-nitrobenzylidene}-3,5-dichloroaniline
Uniqueness
1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3-nitrobenzylidene)hydrazinecarbimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H14BrN5O4S |
|---|---|
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(3-nitrophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C18H14BrN5O4S/c19-12-4-6-13(7-5-12)23-16(25)9-15(17(23)26)29-18(20)22-21-10-11-2-1-3-14(8-11)24(27)28/h1-8,10,15H,9H2,(H2,20,22)/b21-10+ |
Clé InChI |
ZUEXDCVKHSECEI-UFFVCSGVSA-N |
SMILES isomérique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)S/C(=N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])/N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NN=CC3=CC(=CC=C3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14950011.png)
![4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B14950017.png)

![3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B14950029.png)
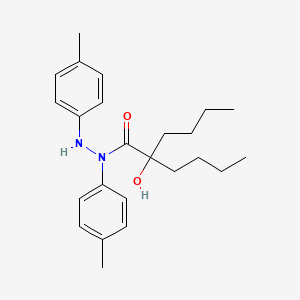
![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14950048.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)
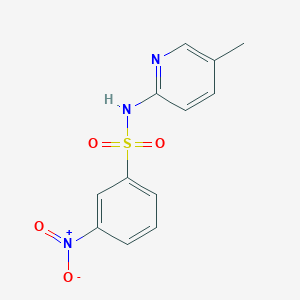
![3-chloro-N-(2,3-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14950075.png)
![({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)
